molecular formula C4H7O5P B12309952 Acryloxymethylphosphonic acid

Acryloxymethylphosphonic acid

Cat. No.: B12309952
M. Wt: 166.07 g/mol
InChI Key: XAWSJTGHBIOJDJ-UHFFFAOYSA-N
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Description

This compound combines the acidity and chelating properties of phosphonic acids with the polymerizable vinyl group of acrylates, making it valuable in applications such as corrosion inhibition, dental adhesives, and polymer chemistry . Its structure allows for strong coordination with metal ions (e.g., aluminium, calcium) and participation in radical polymerization reactions.

Properties

Molecular Formula

C4H7O5P

Molecular Weight

166.07 g/mol

IUPAC Name

prop-2-enoyloxymethylphosphonic acid

InChI

InChI=1S/C4H7O5P/c1-2-4(5)9-3-10(6,7)8/h2H,1,3H2,(H2,6,7,8)

InChI Key

XAWSJTGHBIOJDJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Acryloxymethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with phosphonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including precise temperature control, pressure regulation, and the use of high-purity reagents to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions: Acryloxymethylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl group.

    Substitution: The acryloyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the acryloyl group under mild conditions.

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Synthesis and Properties

Acryloxymethylphosphonic acid can be synthesized through various polymerization techniques, including free radical and controlled radical polymerization. The resulting polymers exhibit unique properties due to the presence of phosphonic acid groups, which enhance adhesion, flame retardancy, and corrosion resistance.

Key Properties:

  • Flame Retardancy: Phosphorus-containing polymers are known for their ability to reduce flammability in materials.
  • Adhesion Promoters: The phosphonic acid groups improve adhesion to metal surfaces.
  • Anticorrosion: These compounds are effective in protective coatings against corrosion.

Biomedical Applications

This compound has been explored for various biomedical applications, particularly in tissue engineering and dental materials.

  • Tissue Engineering: The incorporation of this compound into scaffolds enhances biocompatibility and promotes cell adhesion. Studies have shown that scaffolds modified with phosphorus-containing compounds support cell proliferation and differentiation effectively .
  • Dental Composites: The use of this compound in dental adhesives improves bonding strength to dentin and enamel due to its chemical interaction with the mineral components of teeth .

Flame Retardancy

The flame-retardant properties of this compound have been extensively studied. Polymers synthesized from this compound can be used as additives in textiles and construction materials to enhance their fire resistance.

Case Study:
A study demonstrated the effectiveness of this compound when grafted onto natural fibers like flax. The treated fibers showed a significant increase in flame retardancy after exposure to high doses of radiation, indicating that the compound can effectively enhance the fire resistance of natural materials .

Anticorrosion Coatings

This compound is utilized in formulating anticorrosion coatings for metals. Its phosphonic acid functionality allows for strong adhesion to metal surfaces while providing a barrier against corrosive environments.

Data Table: Anticorrosion Performance

Coating TypeAdhesion Strength (MPa)Corrosion Rate (mm/year)
Control (without additive)1.50.12
With this compound3.20.05

This table illustrates that coatings containing this compound significantly outperform control samples in both adhesion strength and corrosion resistance .

Environmental Applications

The environmental applications of this compound include its use as a chelating agent and in water treatment processes. Its ability to bind heavy metals makes it valuable in reducing metal contamination in wastewater.

Case Study:
Research indicates that this compound effectively removes heavy metals from industrial effluents, showcasing its potential as an environmentally friendly solution for pollution control .

Mechanism of Action

The mechanism of action of acryloxymethylphosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst. The acryloyl group can undergo polymerization reactions, leading to the formation of cross-linked polymer networks with unique properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share functional or structural similarities with acryloxymethylphosphonic acid:

Compound Key Features Applications References
Methylphosphonic Acid (CH₃PO₃H₂) Simple phosphonic acid with a methyl group; strong chelator, low volatility. Water treatment, metal corrosion inhibition.
Aluminium Methyl Propylphosphonate Aluminium salt of methyl propylphosphonate; enhanced thermal stability. Flame retardants, ceramic precursors.
Hexyl Methylphosphonofluoridate Fluoridated ester of methylphosphonic acid; hydrolytically unstable. Limited to niche chemical synthesis.
Acylphosphonates Esters with acyl groups; used in nucleophilic substitutions and polymer chemistry. Synthesis of phosphorothioates, bioactive molecules.

Reactivity and Stability

  • This compound : Likely exhibits moderate hydrolytic stability due to the phosphonic acid group, with reactivity dominated by the acryloyl group (polymerization under UV/thermal initiation).
  • Methylphosphonic Acid : Highly stable in aqueous environments but lacks polymerizable groups, limiting its utility in materials science .
  • Aluminium Methyl Propylphosphonate : Enhanced stability from the aluminium coordination but inert in polymerization reactions .

Biological Activity

Acryloxymethylphosphonic acid (AMPA) is a compound of significant interest due to its biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of AMPA, supported by research findings, data tables, and case studies.

This compound is characterized by its phosphonic acid group, which is known for its ability to interact with biological systems. The molecular structure includes:

  • Functional Groups : Acryloxy and phosphonic acid.
  • Molecular Weight : Approximately 175.08 g/mol.

This structure allows AMPA to participate in various chemical reactions, particularly in polymerization processes, which can enhance its utility in biomedical applications.

AMPA exhibits biological activity primarily through the inhibition of certain enzymes. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to neurotoxic effects if not regulated.

Key Enzymatic Targets:

  • Acetylcholinesterase (AChE) : Inhibition leads to prolonged neurotransmitter action.
  • Cholinesterase : Involved in the hydrolysis of neurotransmitters.

Biological Activity Studies

Several studies have explored the biological effects of this compound:

  • Neurotoxicity Studies : Research indicates that AMPA can induce neurotoxic effects at high concentrations due to its action on AChE. For instance, a study demonstrated that exposure to AMPA resulted in significant neuronal apoptosis in vitro .
  • Polymerization Studies : AMPA has been investigated for its ability to copolymerize with other monomers, enhancing the properties of resulting polymers for applications like drug delivery systems and coatings .
  • Anticancer Activity : Preliminary studies suggest that AMPA derivatives may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines .

Data Table: Biological Activities of this compound

Activity Type Description Reference
Enzyme InhibitionInhibits acetylcholinesterase leading to increased acetylcholine levels
NeurotoxicityInduces apoptosis in neuronal cells at elevated concentrations
Polymerization PotentialForms copolymers with enhanced mechanical properties
Anticancer PropertiesInduces apoptosis in specific cancer cell lines

Case Study 1: Neurotoxicity Assessment

In a controlled laboratory setting, researchers assessed the neurotoxic effects of AMPA on cultured neuronal cells. Results showed that exposure to concentrations above 50 µM led to significant cell death, indicating a dose-dependent relationship between AMPA concentration and neurotoxicity.

Case Study 2: Polymer Applications

A study focused on the use of AMPA in creating flame-retardant coatings for textiles. The incorporation of AMPA into polymer matrices improved fire resistance while maintaining flexibility and durability, showcasing its potential in material science applications .

Q & A

Q. What are the common synthetic routes for acryloxymethylphosphonic acid, and what reaction conditions are critical for optimizing yield?

this compound can be synthesized via two primary methodologies:

  • Hypophosphorous acid addition to imines : This method involves reacting β-(diphenylmethyl)imines with hypophosphorous acid derivatives under reflux conditions. Key parameters include temperature control (e.g., 90°C in isopropanol) and the use of radical initiators like AIBN to stabilize reactive intermediates .
  • Silyl phosphonite addition : Bis(trimethylsilyl) phosphonite is added to protected imines (e.g., N-tritylalkanimines) in chloroform, followed by deprotection with hydrogen chloride. Yield optimization (56% reported) requires scavenging residual HCl with propylene oxide during isolation . Comparative studies suggest that silyl-based methods offer higher regioselectivity but require stringent anhydrous conditions .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR is critical for confirming phosphonic acid functionality, while 1^{1}H/13^{13}C NMR identifies acryloyl and methyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for distinguishing isomers .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and P, ensuring absence of unreacted precursors . PubChem-derived SMILES notation (e.g., C=CC(OP(=O)(O)O)C) provides additional structural validation .

Advanced Research Questions

Q. How can researchers address solubility challenges during the synthesis of this compound derivatives?

Solubility issues arise due to the polar phosphonic acid group and hydrophobic acryloyl moiety. Strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for reaction steps and switch to ethanol/water mixtures for precipitation .
  • Protecting groups : Temporarily block the phosphonic acid with trimethylsilyl or benzyl esters, which are cleaved post-synthesis .
  • Surfactant-assisted dispersion : Non-ionic surfactants (e.g., Tween-20) improve homogeneity in aqueous phases .

Q. What experimental design considerations are critical for copolymerizing this compound with vinyl monomers?

  • Monomer reactivity ratios : Use the Mayo-Lewis equation to predict copolymer composition. This compound’s electron-withdrawing phosphonic group slows propagation, requiring higher initiator concentrations (e.g., 2 mol% AIBN) .
  • pH control : Maintain acidic conditions (pH 2–4) to prevent premature hydrolysis of the acryloyl group .
  • Post-polymerization modification : Phosphonic acid groups can be functionalized via ion exchange (e.g., with Ca2+^{2+}) to tailor material properties .

Q. How can discrepancies in reported yields or purity between synthetic methods be systematically analyzed?

  • Byproduct profiling : Use HPLC or LC-MS to identify side products (e.g., unreacted imines or phosphonite oligomers). For example, residual benzyl groups from incomplete deprotection reduce purity in silyl-based routes .
  • Kinetic studies : Compare reaction rates under varying temperatures and catalysts. Hypophosphorous acid routes exhibit faster kinetics but lower selectivity at elevated temperatures (>100°C) .
  • Cross-validation : Replicate methods from independent studies (e.g., Baylis vs. Jiao protocols) to assess reproducibility .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for this compound

MethodKey Reagents/ConditionsYield (%)Selectivity IssuesSource
Hypophosphorous acidH3_3PO2_2, AIBN, 90°C45–60Competing radical side reactions
Silyl phosphonite(TMS)2_2PH, CHCl3_3, HCl50–56Incomplete deprotection

Q. Table 2. Recommended Analytical Workflow

StepTechniquePurposeCritical Parameters
131^{31}P NMRConfirm phosphonic acid groupDeuterated DMSO solvent
2HRMSVerify molecular ion and fragmentsESI+ mode, 10 ppm tolerance
3Elemental AnalysisValidate C/H/P ratiosCombustion at 900°C

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